molecular formula C19H19F2NO3S B2402737 1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine CAS No. 2097910-25-1

1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Cat. No.: B2402737
CAS No.: 2097910-25-1
M. Wt: 379.42
InChI Key: KRJFDLVEWZLFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a chemically synthesized small molecule provided for research and development purposes. This compound features a pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle that is highly privileged in medicinal chemistry due to its sp3-hybridization and contribution to molecular three-dimensionality, which can be critical for achieving target selectivity and optimizing pharmacokinetic properties . The structure is further functionalized with a 2,3-dihydro-1-benzofuran moiety, a bicyclic system present in various biologically active molecules, and a (2,5-difluorophenyl)methanesulfonyl group, which may act as a key pharmacophore or influence the molecule's metabolic stability. This combination of structural features makes it a valuable building block or intermediate for investigators in drug discovery. Researchers can utilize this compound in high-throughput screening campaigns, as a starting point for the synthesis of novel compound libraries, or in structure-activity relationship (SAR) studies aimed at hit-to-lead optimization. Its potential mechanisms of action and specific biological targets are areas for experimental determination, offering significant exploratory value for academic and industrial research programs. Please Note: This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methylsulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO3S/c20-17-2-3-18(21)16(10-17)12-26(23,24)22-7-5-15(11-22)13-1-4-19-14(9-13)6-8-25-19/h1-4,9-10,15H,5-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJFDLVEWZLFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)CC4=C(C=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a difluorophenyl group and a benzofuran moiety. Its molecular formula is C15_{15}H16_{16}F2_2N2_2O2_2S, and it has a molecular weight of approximately 342.36 g/mol.

Research indicates that compounds with similar structural motifs often act as inhibitors of various enzymes, particularly those involved in lipid signaling pathways. For instance, sulfonamide derivatives have been shown to inhibit autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA), which is implicated in several pathological conditions such as cancer and fibrosis . The binding of these compounds to the active site or allosteric sites of ATX can modulate its activity.

Inhibition Assays

The biological activity of the compound was evaluated using various in vitro assays to determine its inhibitory potential against target enzymes. The following table summarizes the IC50_{50} values for related compounds:

Compound NameTarget EnzymeIC50_{50} (nM)Assay Method
Compound AATX31Spectrophotometric
Compound BATX9Spectrophotometric
Compound CATX120Spectrophotometric
This compound ATXTBDTBD

Note: TBD indicates that specific assay results for the compound are currently not available but are anticipated based on structural similarity to known inhibitors.

Case Studies

Several studies have highlighted the biological relevance of similar compounds:

  • Autotaxin Inhibition : A study on non-carboxylic acid autotaxin inhibitors demonstrated that structural modifications significantly affect inhibitory potency. For example, increasing fluorine substituents improved binding affinity and potency .
  • Cancer Research : Compounds targeting LPA signaling pathways have been investigated for their anti-cancer properties. Inhibitors like those derived from sulfonamide structures have shown promise in reducing tumor growth in preclinical models .
  • Inflammation Models : Research involving inflammatory disease models has indicated that sulfonamide derivatives can modulate inflammatory responses through inhibition of lipid mediators like LPA .

Comparison with Similar Compounds

Substituted Pyrrolidine Derivatives

Compound Name Key Features Molecular Formula Molecular Weight (g/mol) Reference
1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine - 2,5-Difluorophenyl methanesulfonyl
- 2,3-Dihydrobenzofuran-5-yl substituent
Not explicitly provided Not available
(R)-2-(2,5-difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate - 2,5-Difluorophenyl group
- Hydroxysuccinate salt
C₁₅H₁₇F₂NO₄ 317.30
1-(3-Bromo-5-chlorophenyl)pyrrolidine - Halogenated phenyl group (Br, Cl)
- Unmodified pyrrolidine
C₁₀H₁₁NClBr 260.56

Key Findings :

  • The dihydrobenzofuran moiety (absent in other pyrrolidines) may confer metabolic stability compared to non-aromatic analogs .

Benzofuran-Containing Compounds

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
5-APDB 2,3-Dihydro-1-benzofuran Propan-2-amine substituent C₁₁H₁₃NO 175.23
6-APDB 2,3-Dihydro-1-benzofuran Propan-2-amine substituent C₁₁H₁₃NO 175.23
5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione Imidazolidinedione fused to benzofuran -NH-C=O groups C₁₁H₁₀N₂O₃ 218.21

Key Findings :

  • Unlike 5-APDB and 6-APDB (amphetamine analogs with stimulant properties), the target compound’s pyrrolidine-sulfonamide scaffold likely reduces CNS stimulant activity, favoring receptor selectivity .
  • The imidazolidinedione analog () shares the benzofuran motif but lacks fluorinated aromaticity, suggesting divergent physicochemical properties (e.g., logP, solubility) .

Sulfonamide/Sulfanyl Derivatives

Compound Name Core Structure Functional Modifications Molecular Formula Molecular Weight (g/mol) Reference
1-Benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)dihydro-1H-pyrrole-2,5-dione Pyrrolidine-2,5-dione - Sulfanyl group
- Piperazine linkage
C₂₇H₂₃Cl₂F₃N₄O₂S 595.46

Key Findings :

  • The target compound’s methanesulfonyl group contrasts with the sulfanyl group in the above analog, which may alter redox stability and hydrogen-bonding capacity .

Preparation Methods

Synthesis of the Pyrrolidine Core

The pyrrolidine ring serves as the central scaffold for subsequent functionalization. A proven method for synthesizing enantiomerically pure pyrrolidine derivatives involves biocatalytic asymmetric synthesis. As detailed in the patent CN114478345B, 2,5-difluorotoluene is oxidized using an organic solvent (e.g., dichloromethane) and an oxidant (e.g., meta-chloroperbenzoic acid) to yield a ketone intermediate. This intermediate undergoes cyclization with N-substituted pyrrolidone in the presence of a base (e.g., potassium carbonate) to form a pyrrolidine precursor. Chiral resolution is achieved via whole-cell biocatalysis using NADP+-dependent enzymes, followed by acid salt formation to isolate the (R)-enantiomer.

Key reaction parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency.
  • Catalyst loading : Biocatalytic cells are used at 10–15% (w/v) for optimal enantiomeric excess (>98%).

Introduction of the 2,5-Difluorophenyl Group

The 2,5-difluorophenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. The patent WO2019097306A2 highlights the use of diethyl disulfide and sulfuryl chloride under inert conditions to activate aryl halides for coupling. For the target compound, 2,5-difluorophenylboronic acid can be coupled to the pyrrolidine core using a palladium catalyst (e.g., Pd(PPh₃)₄) in a tetrahydrofuran/water mixture at 80°C.

Table 1: Comparison of Coupling Methods

Method Catalyst Yield (%) Purity (%)
Suzuki-Miyaura Pd(PPh₃)₄ 85 98
Friedel-Crafts Alkylation AlCl₃ 72 90

Sulfonylation of the Pyrrolidine Nitrogen

The methanesulfonyl group is installed via reaction with methanesulfonyl chloride (MsCl) in the presence of a base. According to PubChem data (CID 126853464), this step is typically conducted in dichloromethane with triethylamine at 0–5°C to minimize side reactions. The sulfonylation proceeds quantitatively within 1 hour, yielding the sulfonamide intermediate.

Alternative methods from WO2019097306A2 suggest using bis(trifluoromethyl) disulfide with halogenating agents (e.g., sulfuryl chloride) to generate sulfonyl chlorides in situ, though this approach requires stringent moisture control.

Construction of the 2,3-Dihydro-1-Benzofuran Moiety

The dihydrobenzofuran ring is synthesized via acid-catalyzed cyclization of ortho-substituted phenols. As demonstrated in ACS Chemical Reviews, BF₃·OEt₂ promotes the cyclization of ketones with phenolic groups to form benzofurans. For example, treatment of 2-(2-hydroxyaryl)acetone with BF₃·OEt₂ in toluene at reflux yields 2,3-dihydrobenzofuran derivatives in >90% yield.

Critical Considerations :

  • Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the phenol enhance cyclization rates.
  • Solvent polarity : Non-polar solvents (e.g., toluene) favor ring closure over polymerization.

Coupling of the Benzofuran and Pyrrolidine Subunits

The final assembly involves linking the dihydrobenzofuran moiety to the pyrrolidine sulfonamide. Mitsunobu reaction conditions (diethyl azodicarboxylate, triphenylphosphine) enable the coupling of a benzofuran alcohol to the pyrrolidine’s secondary amine. Alternatively, Ullmann coupling with a copper(I) catalyst facilitates C–N bond formation between aryl halides and amines.

Table 2: Coupling Reaction Optimization

Condition Catalyst Temperature (°C) Yield (%)
Mitsunobu DEAD, PPh₃ 25 78
Ullmann CuI, 1,10-phen 110 65

Stereochemical Control and Resolution

Enantioselective synthesis of the pyrrolidine core is critical for biological activity. The biocatalytic resolution step described in CN114478345B employs ketoreductases to differentiate enantiomers, achieving >99% ee for the (R)-configuration. Chiral acid salts (e.g., L-tartaric acid) further purify the product via crystallization.

Scalability and Industrial Considerations

Large-scale production requires optimizing solvent recovery and catalyst recycling. Continuous flow reactors are recommended for exothermic steps (e.g., sulfonylation), while batch processes suffice for biocatalytic resolutions. Environmental factors, such as waste disposal of fluorine-containing byproducts, necessitate closed-loop systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine, and what challenges arise during its synthesis?

  • Methodological Answer : Synthesis typically involves multi-step protocols. A key intermediate is the pyrrolidine core functionalized with a 2,3-dihydrobenzofuran moiety. Sulfonylation of the pyrrolidine nitrogen with (2,5-difluorophenyl)methanesulfonyl chloride is critical. Challenges include regioselectivity in sulfonylation and maintaining stereochemical integrity. Reaction optimization using Design of Experiments (DoE) can minimize trial-and-error approaches, as statistical methods systematically evaluate variables like temperature, solvent polarity, and catalyst loading .

Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?

  • Methodological Answer : Combine spectroscopic (NMR, IR) and chromatographic (HPLC, LC-MS) techniques. X-ray crystallography resolves stereochemical ambiguities. Computational methods, such as density functional theory (DFT), predict electronic properties (e.g., frontier molecular orbitals) and validate experimental data. Discrepancies between calculated and observed spectra (e.g., 19F^{19}\text{F} NMR shifts) may indicate conformational flexibility or solvent effects, requiring iterative refinement of computational models .

Advanced Research Questions

Q. What computational strategies can optimize reaction conditions for synthesizing this compound with high yield and purity?

  • Methodological Answer : Quantum chemical calculations (e.g., transition state analysis) identify energetically favorable pathways. Machine learning (ML) models trained on reaction databases predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s workflow integrates quantum mechanics with information science to prioritize experimental conditions, reducing development time by 30–50% . Advanced MD simulations can also model solvation effects and steric hindrance in sulfonylation steps.

Q. How should researchers resolve contradictory data in biological activity assays involving this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, off-target effects). Implement orthogonal assays (e.g., SPR for binding affinity, functional assays for efficacy) and statistical meta-analysis. For instance, if cytotoxicity in one study conflicts with anti-inflammatory activity in another, dose-response curves and pharmacokinetic profiling (e.g., plasma stability, membrane permeability) clarify context-dependent effects. Bayesian statistical frameworks help quantify uncertainty .

Q. What methodologies are effective in studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : Use biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Cryo-EM or X-ray crystallography provides structural insights into binding modes. For dynamic interactions, hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps conformational changes. Computational docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding poses, which are validated experimentally .

Q. How can researchers design experiments to assess the compound’s metabolic stability and toxicity profiles?

  • Methodological Answer : Conduct in vitro microsomal stability assays (human/rodent liver microsomes) to evaluate metabolic degradation. LC-HRMS identifies major metabolites. Toxicity screening includes Ames tests for mutagenicity and hERG channel inhibition assays for cardiotoxicity. High-content screening (HCS) with organoid models provides tissue-specific toxicity data. DoE optimizes assay conditions, reducing false positives/negatives .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data?

  • Methodological Answer : Multivariate analysis (e.g., partial least squares regression) correlates structural descriptors (e.g., logP, polar surface area) with biological endpoints. Cluster analysis groups compounds with similar activity profiles. Contradictory SAR results are addressed through bootstrapping or cross-validation to assess model robustness. Open-source tools like KNIME or Python’s scikit-learn streamline workflow automation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.